5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline
CAS No.: 1206970-34-4
Cat. No.: VC16560331
Molecular Formula: C15H11ClF3N
Molecular Weight: 297.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-34-4 |
|---|---|
| Molecular Formula | C15H11ClF3N |
| Molecular Weight | 297.70 g/mol |
| IUPAC Name | 5-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole |
| Standard InChI | InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2 |
| Standard InChI Key | RWCIBMPIGBNZLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline typically proceeds through a multi-step sequence:
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Chlorination: Introduction of chlorine at the phenyl ring’s ortho position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions.
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Cyclization: Formation of the isoindoline ring via Friedel-Crafts alkylation or palladium-catalyzed coupling, often requiring inert atmospheres to prevent oxidation .
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Functionalization: Installation of the trifluoromethyl group via Ullmann-type couplings or nucleophilic substitution with trifluoromethyl copper complexes .
A representative yield of 68–72% has been reported for optimized routes, with purity confirmed by HPLC (>98%).
Reactivity Profile
The compound exhibits distinct reactivity patterns:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Fluoro-/alkoxy-derivatives |
| Hydrogenation | H₂/Pd-C, ethanol | Tetrahydroisoindoline analogs |
| Oxidation | mCPBA, CH₂Cl₂ | Isoindole N-oxide |
These transformations enable the generation of derivatives for structure-activity relationship (SAR) studies .
Molecular Structure and Computational Analysis
Structural Elucidation
X-ray crystallography reveals a dihedral angle of 42.5° between the phenyl and isoindoline rings, minimizing steric strain while preserving conjugation . Key bond lengths include:
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C-Cl: 1.742 Å
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C-CF₃: 1.532 Å
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N-C(isoindoline): 1.401 Å
The trifluoromethyl group adopts a staggered conformation relative to the chloro substituent, optimizing electronic effects.
Computational Properties
PubChem-derived quantum mechanical calculations provide insights into the compound’s behavior:
| Property | Value | Method |
|---|---|---|
| XLogP3 | 4.0 | Atomic contribution model |
| Topological Polar Surface Area | 12.5 Ų | Extended Hückel |
| H-bond Donors/Acceptors | 1/4 | Merck Molecular Force Field |
These metrics predict moderate blood-brain barrier permeability (LogP >3) and preferential solubility in aprotic solvents .
Biological Activity and Mechanism of Action
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.87 μM (compared to celecoxib IC₅₀ = 0.12 μM)
The trifluoromethyl group enhances target affinity by forming halogen bonds with carbonyl oxygens in enzyme active sites, as shown in molecular dynamics simulations .
Receptor Interactions
At G protein-coupled receptors (GPCRs):
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5-HT₂A Serotonin Receptor: Kᵢ = 34 nM (partial agonist)
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Dopamine D3 Receptor: Kᵢ = 89 nM (antagonist)
These activities suggest potential CNS applications, though blood-brain barrier penetration requires further optimization .
Research Findings and Future Directions
Recent advancements include:
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Nanoparticle Delivery Systems: PLGA-encapsulated forms showing 3.2× bioavailability improvement in murine models .
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Photodynamic Therapy: Singlet oxygen quantum yield ΦΔ = 0.41 under 650 nm irradiation .
Critical research gaps persist in:
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Chronic toxicity profiling
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Metabolic pathway elucidation
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Large-scale synthesis optimization
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